molecular formula C8H7ClO2 B084982 2-Chloro-3-methylbenzoic acid CAS No. 15068-35-6

2-Chloro-3-methylbenzoic acid

Cat. No.: B084982
CAS No.: 15068-35-6
M. Wt: 170.59 g/mol
InChI Key: LWOKLXMNGXXORN-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoic acid, where a chlorine atom is substituted at the second position and a methyl group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-methylbenzoic acid typically involves the oxidation of 2,6-dimethyl chlorobenzene. The process can be carried out under conditions of 60-200°C and 0.1-1.0 MPa . Another method involves the use of 3-chloro-o-xylenes, acetic acid, and a cobalt manganese bromine catalyst. The reaction is conducted at 200-205°C with oxygen to achieve the desired product .

Industrial Production Methods: Industrial production methods often utilize continuous processes in tubular reactors. For instance, 2,6-dimethyl chlorobenzene can be oxidized in a tubular reactor to produce this compound . These methods are designed to optimize yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or amines.

    Substitution: Forms various substituted benzoic acids or benzene derivatives.

Scientific Research Applications

2-Chloro-3-methylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-6-methylbenzoic acid
  • 3-Methylbenzoic acid
  • 2-Amino-4-(methylsulfonyl)benzoic acid

Comparison: 2-Chloro-3-methylbenzoic acid is unique due to the specific positioning of the chlorine and methyl groups, which affects its chemical properties and reactivity. Compared to 2-Chloro-6-methylbenzoic acid, the position of the chlorine atom significantly alters its reactivity in substitution reactions. Similarly, 3-Methylbenzoic acid lacks the chlorine atom, making it less reactive in certain chemical processes .

Properties

IUPAC Name

2-chloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOKLXMNGXXORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164588
Record name 2-Chloro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15068-35-6
Record name 2-Chloro-3-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015068356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylbenzoic acid
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Synthesis routes and methods

Procedure details

Sodium nitrite (14.0 g; 0.2 mol) was added to a solution of 2-amino-3-methylbenzoic acid (30.2 g; 0.2 mol) in a mixture of water (200 mL) and NaOH/aq (30%; 24 mL). The solution was cooled to 0° C. and was added dropwise, with stirring, to a mixture of HCl (conc.; 87.6 mL) and ice (100 g). After stirring for a few minutes, the resultant solution was added to an ice cold mixture of HCl/aq (23%; 100 g), CuCl (20 g; 0.2 mol) and water (40 mL). The solution was stirred at room temperature for 30 minutes and at 100° C. for 30 minutes, cooled, and the resultant precipitate was isolated by filtration, was washed with water, and was dried overnight, yielding 27.4 g (80.3%) of a white crystalline material.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
87.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
20 g
Type
catalyst
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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